molecular formula C14H11N3O5S B2392708 N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide CAS No. 681231-75-4

N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide

Cat. No.: B2392708
CAS No.: 681231-75-4
M. Wt: 333.32
InChI Key: YWGNUEKDHCQJMS-CCEZHUSRSA-N
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Description

N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives This compound is characterized by its unique structure, which includes a benzo[d]thiazole moiety, a nitrofuran group, and a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide typically involves the following steps:

    Formation of the Benzo[d]thiazole Moiety: The initial step involves the synthesis of 6-methoxy-3-methylbenzo[d]thiazole. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitrofuran Group: The nitrofuran group is introduced through a nitration reaction, where a furan derivative is treated with a nitrating agent such as nitric acid.

    Formation of the Carboxamide Linkage: The final step involves the coupling of the benzo[d]thiazole and nitrofuran moieties through an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the nitro group can yield the corresponding amine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrofuran moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as semiconductors and organic electronics.

Mechanism of Action

The mechanism of action of N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-3-methylbenzo[d]thiazol-2(3H)-imine hydroiodide
  • 3-Ethyl-2-methylbenzothiazolium iodide

Uniqueness

N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide is unique due to its combination of a benzo[d]thiazole moiety with a nitrofuran group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O5S/c1-16-9-4-3-8(21-2)7-11(9)23-14(16)15-13(18)10-5-6-12(22-10)17(19)20/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGNUEKDHCQJMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(O3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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